molecular formula C25H26N5O6+ B1258456 Exiguamine A

Exiguamine A

Cat. No.: B1258456
M. Wt: 492.5 g/mol
InChI Key: UEKKREMMIOJMRO-RUZDIDTESA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Exiguamine A is a hexacyclic alkaloid isolated from the marine sponge Neopetrosia exigua, found in the waters of Papua New Guinea. This compound has garnered significant attention due to its potent inhibitory activity against the enzyme indoleamine-2,3-dioxygenase, which is implicated in various types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Exiguamine A involves a biomimetic approach that mimics natural biosynthetic pathways. The synthesis begins with the preparation of key intermediates through a series of reactions, including the Henry reaction, Hemetsberger indole cyclization, and oxa-6p-electrocyclization . The final steps involve oxidation with silver oxide to yield this compound .

Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthetic route described above can be adapted for large-scale production. The use of high-yield reactions and efficient purification techniques is crucial for industrial applications .

Mechanism of Action

Exiguamine A exerts its effects by inhibiting the enzyme indoleamine-2,3-dioxygenase, which metabolizes tryptophan. This inhibition leads to increased local concentrations of tryptophan, which is crucial for immune response. The enzyme is overexpressed in many tumor cell lines, and its inhibition by this compound can help counteract the immune escape mechanisms used by solid tumors .

Comparison with Similar Compounds

Comparison:

This compound stands out due to its natural origin and complex structure, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H26N5O6+

Molecular Weight

492.5 g/mol

IUPAC Name

(12R)-16-(2-aminoethyl)-9-hydroxy-1',3',6,6-tetramethylspiro[11-oxa-18-aza-6-azoniapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(13),2,7,9,15(19),16-hexaene-12,5'-imidazolidine]-2',4',14,20-tetrone

InChI

InChI=1S/C25H25N5O6/c1-28-23(34)25(29(2)24(28)35)18-17(21(33)19-15(20(18)32)11(5-7-26)10-27-19)16-12-6-8-30(3,4)13(12)9-14(31)22(16)36-25/h9-10H,5-8,26H2,1-4H3,(H-,27,31,32,33)/p+1/t25-/m1/s1

InChI Key

UEKKREMMIOJMRO-RUZDIDTESA-O

Isomeric SMILES

CN1C(=O)[C@]2(C3=C(C4=C5CC[N+](C5=CC(=C4O2)O)(C)C)C(=O)C6=C(C3=O)C(=CN6)CCN)N(C1=O)C

Canonical SMILES

CN1C(=O)C2(C3=C(C4=C5CC[N+](C5=CC(=C4O2)O)(C)C)C(=O)C6=C(C3=O)C(=CN6)CCN)N(C1=O)C

Synonyms

exiguamine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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